molecular formula C9H13Cl B3053736 (3-Chloro-1-propynyl)cyclohexane CAS No. 55723-99-4

(3-Chloro-1-propynyl)cyclohexane

Cat. No.: B3053736
CAS No.: 55723-99-4
M. Wt: 156.65 g/mol
InChI Key: XDPVEYOYMRUDJB-UHFFFAOYSA-N
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Description

(3-Chloro-1-propynyl)cyclohexane: is an organic compound with the molecular formula C9H13Cl It is a derivative of cyclohexane, where a propynyl group is attached to the cyclohexane ring, and a chlorine atom is bonded to the propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1-propynyl)cyclohexane typically involves the reaction of cyclohexane with propargyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cyclohexane+Propargyl ChlorideK2CO3,RefluxThis compound\text{Cyclohexane} + \text{Propargyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Cyclohexane+Propargyl ChlorideK2​CO3​,Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-1-propynyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The propynyl group can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiol compounds under mild conditions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, amines, or thiols.

    Oxidation Reactions: Formation of aldehydes or ketones.

    Reduction Reactions: Formation of alkanes.

Scientific Research Applications

Chemistry: (3-Chloro-1-propynyl)cyclohexane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of alkylating agents on biological systems. It is also used in the development of bioactive molecules.

Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a precursor for the synthesis of drugs with anticancer and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-Chloro-1-propynyl)cyclohexane involves its interaction with nucleophiles due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The propynyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    (3-Bromo-1-propynyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.

    (3-Iodo-1-propynyl)cyclohexane: Similar structure but with an iodine atom instead of chlorine.

    (3-Fluoro-1-propynyl)cyclohexane: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: (3-Chloro-1-propynyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-chloroprop-1-ynylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPVEYOYMRUDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204270
Record name (3-Chloro-1-propynyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55723-99-4
Record name (3-Chloro-1-propynyl)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055723994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chloro-1-propynyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloroprop-1-yn-1-yl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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